molecular formula C23H20FN5O2 B2964159 1-(3-fluoro-2-methylphenyl)-N-(3-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-28-1

1-(3-fluoro-2-methylphenyl)-N-(3-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2964159
CAS RN: 1251568-28-1
M. Wt: 417.444
InChI Key: BDSXOMOPGRRENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-2-methylphenyl)-N-(3-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluoro-2-methylphenyl)-N-(3-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluoro-2-methylphenyl)-N-(3-methoxybenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structural motifs, such as triazoles and carboxamides, have been synthesized and characterized to explore their potential in medicinal chemistry and material science. For instance, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has shown potent and selective inhibition of the Met kinase superfamily, demonstrating the significance of these structures in developing kinase inhibitors (G. M. Schroeder et al., 2009). The exploration of such compounds extends to crystal structure analysis and DFT calculations to understand their molecular conformations and interactions, further illustrating the importance of structural studies in drug design and material science (M. Saleem et al., 2018).

Biological Activities

Research into triazole and carboxamide derivatives extends into biological applications, including the investigation of their cytotoxicity against various cancer cell lines and their potential as enzyme inhibitors. For example, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their in vitro cytotoxic activity, showcasing the therapeutic potential of these compounds (Ashraf S. Hassan et al., 2014). Additionally, compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have shown inhibition of cancer cell line proliferation, underlining the relevance of these structures in developing new anticancer agents (Xuechen Hao et al., 2017).

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-19(24)9-4-10-20(15)29-22(17-7-5-11-25-14-17)21(27-28-29)23(30)26-13-16-6-3-8-18(12-16)31-2/h3-12,14H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSXOMOPGRRENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.